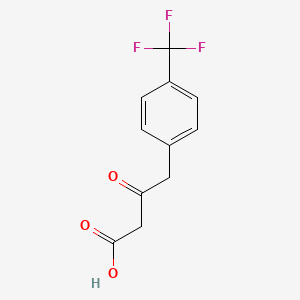

3-Oxo-4-(4-trifluoromethylphenyl)butanoic acid

Description

Properties

IUPAC Name |

3-oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c12-11(13,14)8-3-1-7(2-4-8)5-9(15)6-10(16)17/h1-4H,5-6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWYZOUSDLIGOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for preparing 3-Oxo-4-(4-trifluoromethylphenyl)butanoic acid involves the reaction of 2,4,5-trifluorophenyl acetonitrile with ethyl alpha-bromoacetate and zinc in tetrahydrofuran. This reaction yields ethyl 4-(2,4,5-trifluorophenyl)-3-oxo-butanoate, which is then hydrolyzed using a sodium hydroxide solution. The hydrolysis reaction is followed by the addition of diluted hydrochloric acid to obtain the final product .

Industrial Production Methods

The industrial production of 3-Oxo-4-(4-trifluoromethylphenyl)butanoic acid typically involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing the generation of waste and hazardous by-products. The use of inexpensive and readily available raw materials makes this method economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-4-(4-trifluoromethylphenyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols. Substitution reactions result in various substituted derivatives based on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-Oxo-4-(4-trifluoromethylphenyl)butanoic acid has been investigated for its potential as a pharmaceutical agent. Its structural features may allow it to act as an inhibitor for various enzymes involved in metabolic pathways.

Case Study Example:

Research has indicated that derivatives of butanoic acid compounds can inhibit kynureninase and kynurenine-3-hydroxylase, enzymes linked to neurodegenerative diseases such as Alzheimer's and Huntington's disease. The inhibition of these enzymes can lead to decreased production of neurotoxic metabolites, demonstrating therapeutic potential for compounds like 3-Oxo-4-(4-trifluoromethylphenyl)butanoic acid .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:

- Nucleophilic substitutions

- Oxidation reactions

- Formation of amides and esters

Applications in Synthesis:

It is utilized to create more complex molecules that may exhibit biological activity or serve as intermediates in drug development. The trifluoromethyl group is particularly advantageous due to its ability to enhance the biological activity and metabolic stability of synthesized compounds .

Data Table: Applications Overview

Mechanism of Action

The mechanism of action of 3-Oxo-4-(4-trifluoromethylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The keto group can form hydrogen bonds with active sites of enzymes, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

a) Methyl 3-Oxo-4-(4-trifluoromethylphenyl)butanoate

- Structure : Ester derivative of the target compound.

- Properties : Higher lipophilicity (logP ~2.5) compared to the free acid, facilitating membrane permeability in enzymatic reactions.

- Applications: Used in cascade reactions for synthesizing 3-(R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid, an antidiabetic intermediate. The ester group allows efficient transamination (kcat: 3908 ± 0.41 min⁻¹) .

b) 4-Oxo-4-([3-(trifluoromethyl)phenyl]amino)butanoic Acid

- Structure: Replaces the ketone with an amide group (IUPAC: 4-oxo-4-[[3-(trifluoromethyl)phenyl]amino]butanoic acid).

- Properties : Reduced acidity (pKa ~4.2) compared to the β-keto acid (pKa ~3.1) due to resonance stabilization of the amide.

- Applications : Primarily used in peptide coupling and as a building block for urea derivatives .

c) (S)-3-Amino-4-(4-trifluoromethylphenyl)butanoic Acid Hydrochloride

- Structure: Amino group at the 3-position instead of a ketone.

- Properties: Increased basicity (pKa ~9.5 for the amino group) and water solubility.

d) 3-Oxo-4-(2,4,5-trifluorophenyl)butanoic Acid

Substituent Effects on the Phenyl Ring

Physical and Chemical Properties

Biological Activity

3-Oxo-4-(4-trifluoromethylphenyl)butanoic acid (CAS No.: 1993324-09-6) is a compound of interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-Oxo-4-(4-trifluoromethylphenyl)butanoic acid is with a molecular weight of approximately 270.21 g/mol. The trifluoromethyl group (-CF₃) significantly influences the compound's lipophilicity and biological activity, enhancing its interaction with various biological targets.

The mechanism by which 3-Oxo-4-(4-trifluoromethylphenyl)butanoic acid exerts its biological effects is not fully elucidated, but several studies suggest it may interact with key enzymes and receptors in biological systems. The presence of the trifluoromethyl group enhances binding affinity through hydrophobic interactions and electron-withdrawing effects , which can stabilize interactions with target proteins.

Enzyme Inhibition

Research indicates that compounds containing trifluoromethyl groups can exhibit significant inhibitory effects on various enzymes. For instance, studies have shown that similar compounds can inhibit cholinesterases and cyclooxygenases, which are critical in neurodegenerative diseases and inflammation, respectively .

Table 1: Enzyme Inhibition Profiles

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| 3-Oxo-4-(4-trifluoromethylphenyl)butanoic acid | AChE | TBD |

| Related Trifluoromethyl Compound | COX-2 | 10.4 |

| Related Trifluoromethyl Compound | LOX-15 | TBD |

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of 3-Oxo-4-(4-trifluoromethylphenyl)butanoic acid against various cancer cell lines. Preliminary results suggest moderate cytotoxicity, particularly against breast cancer cell lines (e.g., MCF-7), which may indicate potential for further development as an anticancer agent .

Case Studies

- Cholinesterase Inhibition : A study focusing on the structure-activity relationship (SAR) of trifluoromethyl-containing compounds demonstrated that modifications to the phenyl ring could significantly enhance inhibitory potency against acetylcholinesterase (AChE). The introduction of the trifluoromethyl group was shown to increase potency by several folds compared to non-fluorinated analogs .

- Anti-inflammatory Activity : Another case study highlighted the anti-inflammatory properties of related compounds through inhibition of cyclooxygenase enzymes. These findings suggest a promising avenue for developing anti-inflammatory therapeutics based on the structural framework of 3-Oxo-4-(4-trifluoromethylphenyl)butanoic acid .

Q & A

Q. What are the primary synthetic routes for 3-Oxo-4-(4-trifluoromethylphenyl)butanoic acid, and how do they compare in terms of yield and purity?

The compound is typically synthesized via Friedel-Crafts acylation or enzymatic cascades. For example, enzymatic routes using transaminase-hydrolase fusion enzymes (e.g., TR2 E2) can convert β-keto esters to β-amino acids with >99% enantiomeric excess (e.e.) under optimized conditions (pH 8.0–9.5, 60–65°C) . Chemical synthesis often involves Michael addition of thioglycolic acid to (E)-4-aryl-4-oxo-2-butenoic acids, though this method may yield racemic mixtures requiring further resolution . Enzymatic routes generally offer superior stereocontrol but may require specialized biocatalysts .

Q. What analytical techniques are essential for characterizing 3-Oxo-4-(4-trifluoromethylphenyl)butanoic acid?

Key techniques include:

- NMR spectroscopy : To confirm the presence of the trifluoromethylphenyl group and ketone functionality.

- Chiral HPLC : To assess enantiopurity, especially for intermediates like β-amino acids .

- X-ray crystallography : For resolving stereochemical ambiguities in crystalline derivatives .

- Mass spectrometry : To verify molecular weight (e.g., 276.335 g/mol for related analogs) .

Q. What are the documented biological targets or pharmacological activities of this compound?

The compound serves as a precursor to antidiabetic drug intermediates, such as (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, via enzymatic transamination . Its trifluoromethyl group enhances metabolic stability and binding affinity to targets like free fatty acid receptors (e.g., FFA2), as seen in structurally similar agonists/antagonists .

Advanced Research Questions

Q. How can enantioselectivity be optimized in the synthesis of 3-Oxo-4-(4-trifluoromethylphenyl)butanoic acid derivatives?

Enantioselectivity can be enhanced using engineered enzymes (e.g., TR2 E2 plurizymes) that exploit dual transaminase-hydrolase activity to achieve >99% e.e. . Alternatively, asymmetric catalysis with chiral ligands or resolution via diastereomeric salt formation may be employed for chemical routes . Computational modeling (e.g., molecular docking) can guide enzyme or catalyst design to improve stereochemical outcomes .

Q. How do solvent systems and reaction conditions influence the dimerization or aggregation of this compound?

Carboxylic acids like this compound tend to dimerize via hydrogen bonding, which can be studied using excess enthalpy measurements (e.g., NRHB calculations) . Polar aprotic solvents (e.g., DMF) may suppress dimerization, while protic solvents (e.g., water) enhance it. Reaction pH and temperature also modulate aggregation, impacting reactivity in downstream applications .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies may arise from differences in:

- Enantiomeric purity : Racemic mixtures vs. enantiopure forms can exhibit divergent activities .

- Assay conditions : Variations in pH, temperature, or cell lines (e.g., FFA2 receptor expression levels) .

- Metabolic stability : The trifluoromethyl group’s resistance to degradation can alter pharmacokinetics between studies .

Validate findings using orthogonal assays (e.g., functional cAMP assays vs. binding studies) and standardize enantiomer preparation protocols .

Q. What computational tools are effective for predicting the reactivity of the trifluoromethylphenyl moiety in this compound?

Density Functional Theory (DFT) simulations can model electronic effects of the trifluoromethyl group on reaction pathways (e.g., nucleophilic substitution at the ketone position) . Molecular dynamics (MD) simulations further predict solvent interactions and steric hindrance in enzyme-binding pockets .

Methodological Considerations

Q. How can researchers differentiate between stereoisomers during synthesis?

- Chiral derivatization : Use chiral auxiliaries (e.g., Mosher’s acid) to form diastereomers separable by HPLC .

- Enzymatic resolution : Hydrolases or lipases can selectively hydrolyze one enantiomer from a racemic mixture .

- X-ray crystallography : Resolve absolute configuration of crystalline intermediates .

Q. What are the best practices for handling this compound’s moisture sensitivity and reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.